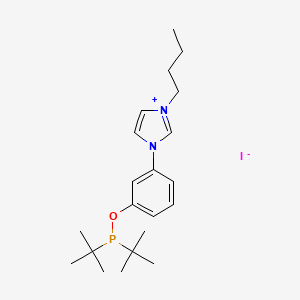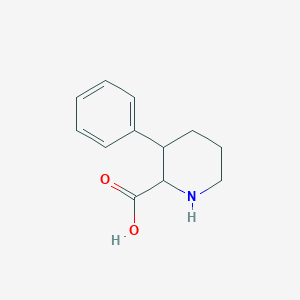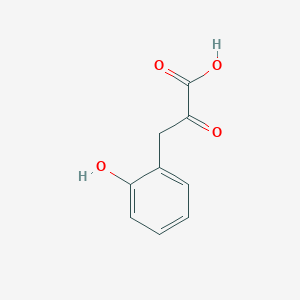
N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropylmethyl group, a methylsulfonyl group, and a dioxaborolan moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps, including the formation of the cyclopropylmethyl group and the introduction of the dioxaborolan moiety. Common synthetic routes include:
Formation of the Cyclopropylmethyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Introduction of the Methylsulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.
Incorporation of the Dioxaborolan Moiety: This is typically done through borylation reactions using reagents such as bis(pinacolato)diboron.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolan moiety can be replaced with other functional groups using reagents like halides or organometallic compounds.
Scientific Research Applications
N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be compared with other similar compounds, such as:
N-(Cyclopropylmethyl)-4-(methylsulfonyl)aniline: Lacks the dioxaborolan moiety, making it less versatile in chemical reactions.
4-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the cyclopropylmethyl group, which may affect its biological activity.
N-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the methylsulfonyl group, which may influence its chemical reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H26BNO4S |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-4-methylsulfonyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)14-10-13(24(5,20)21)8-9-15(14)19-11-12-6-7-12/h8-10,12,19H,6-7,11H2,1-5H3 |
InChI Key |
AQALQQHKIJLFMW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)NCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


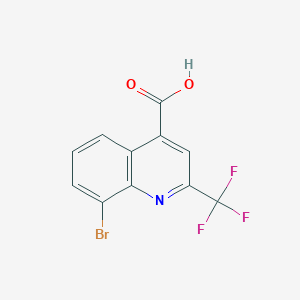

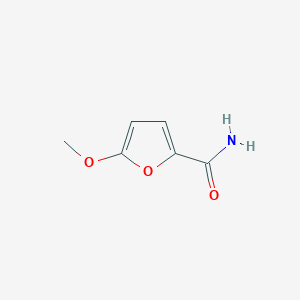

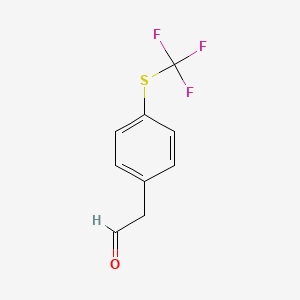
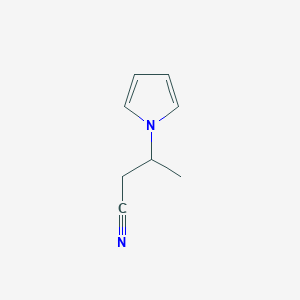
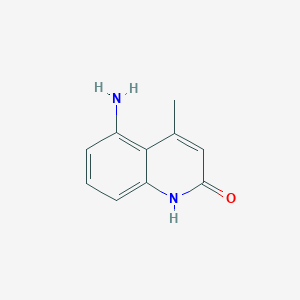
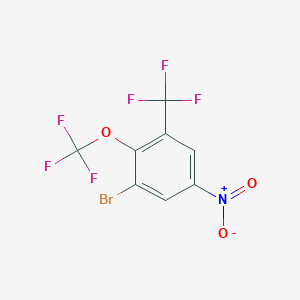
![Tetramethyl 3,3',3'',3'''-[3,8,13-tris(2-methoxy-2-oxoethyl)-18-methyl-2,7,12,17-porphyrintetrayl]tetrapropanoate](/img/structure/B12855900.png)
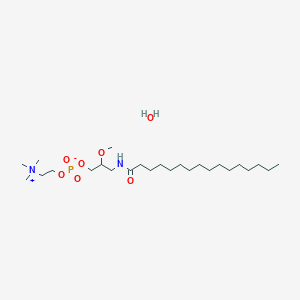
![2,4-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12855910.png)
